3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Kinase Inhibitors
Heterocyclic compounds, notably those related to pyrazolo[3,4-b]pyridine, have been identified as versatile scaffolds for the design of kinase inhibitors. These compounds can bind in multiple modes to the hinge region of kinase enzymes, demonstrating their potential in developing treatments targeting a broad range of kinase-related diseases. The utility of these scaffolds lies in their ability to form hydrogen bonds and additional interactions within the kinase pocket, enhancing both potency and selectivity in inhibitor design. Such chemical frameworks, including variations like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one, offer synthetic flexibility and possible advantages in drug development due to their structural attributes and interaction capabilities with kinases (Wenglowsky, 2013).
Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial in medicinal chemistry for its broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a group to which compounds like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride could be related. These scaffolds are versatile due to their applicability in developing lead molecules, showing the potential for creating new treatments across a range of diseases (Parmar, Vala, & Patel, 2023).
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones, play a significant role in drug discovery due to their sp^3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. These characteristics facilitate the exploration of pharmacophore space, underlining the importance of nitrogen heterocycles in the design of biologically active compounds for treating human diseases. The flexibility and structural diversity offered by these scaffolds, akin to the structural features of this compound, underscore their potential in synthesizing novel therapeutics with target selectivity (Li Petri et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRRPZAPBHBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137936-74-2 |
Source
|
Record name | 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.